Allapininum
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H44N2O8 |
|---|---|
Molecular Weight |
584.7 g/mol |
IUPAC Name |
[(1S,2S,3S,4S,5R,8S,9S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate |
InChI |
InChI=1S/C32H44N2O8/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35)/t19-,20+,22?,23-,24+,25+,26?,27+,29-,30+,31+,32+/m1/s1 |
InChI Key |
NWBWCXBPKTTZNQ-NJWGBOGUSA-N |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H](C31)[C@]5(CC([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Allapininum: Mechanisms of Action
Primary Mechanism: Voltage-Gated Sodium Channel Modulation
The principal antiarrhythmic action of Allapininum is derived from its ability to block fast voltage-gated sodium channels, which are critical for the initiation and propagation of the cardiac action potential. nih.govpatsnap.com This interaction alters fundamental properties of cardiac excitability and conduction.
The cardiac action potential, a sequence of changes in the electrical potential across the cell membrane, is initiated by a rapid influx of sodium ions. wikipedia.orgcvphysiology.com this compound exerts its effect by binding to and inhibiting these sodium channels. patsnap.compatsnap.com This blockade reduces the inward sodium current (INa) during the depolarization phase (Phase 0) of the cardiac action potential. patsnap.compatsnap.com By diminishing the influx of sodium ions into the cardiac cells, this compound effectively suppresses the primary electrical trigger for the heartbeat. patsnap.com This mechanism is central to its ability to stabilize the cell membrane and suppress abnormal electrical activity that leads to arrhythmias. patsnap.compatsnap.com
The rate of the action potential's upstroke, or the maximum rate of depolarization ((dV/dt)max), is directly dependent on the influx of sodium ions. nih.gov By inhibiting these channels, this compound decreases the rate of rise of the action potential. patsnap.comresearchgate.net This leads to a slowing of the electrical impulse conduction throughout the heart's specialized conduction system, including the atria, atrioventricular (AV) node, and the His-Purkinje system. patsnap.compatsnap.com The reduction in conduction velocity is a key factor in its antiarrhythmic effect, as it helps to prevent the rapid and disorganized electrical signaling seen in tachyarrhythmias. patsnap.comnih.gov
Following an action potential, there is a period during which a cardiac cell is incapable of initiating another action potential, known as the refractory period. uzhnu.edu.uawikipedia.org this compound prolongs the effective refractory period (ERP) of cardiac cells. patsnap.compatsnap.com This effect is a direct consequence of the sodium channel blockade. patsnap.com With the sodium channels inhibited, the recovery of excitability is delayed, extending the time the cell remains unexcitable. nih.gov This prolongation of the refractory period helps to prevent premature re-excitation of the heart muscle, making the tissue less susceptible to re-entrant arrhythmias, where an electrical impulse re-emerges into tissue that is no longer refractory. patsnap.comcvpharmacology.com
Secondary Ion Channel Modulation and Electrophysiological Effects
Potassium channels are crucial for the repolarization phase of the cardiac action potential, which restores the cell to its resting state. cvpharmacology.com this compound has been shown to modulate the expression of multiple genes encoding different potassium channels. Specifically, it has been observed to increase the mRNA levels of genes for various K+ channels, including Kcna6, Kcnj1, Kcnj4, Kcnq2, and Kcnq4. nih.govresearchgate.netresearchgate.net Conversely, a decrease in mRNA levels was noted for genes encoding the K+ channels Kcne1 and Kcns1. nih.govresearchgate.netresearchgate.net These modulations suggest an influence on the ionic currents involved in different phases of the action potential, such as the transient outward current (Ito), the slow delayed rectifier current (IKs), and the inward rectifier current (IK1). nih.govresearchgate.net
Calcium channels play a significant role in the plateau phase of the cardiac action potential and in excitation-contraction coupling. cvphysiology.comnih.gov this compound has been found to increase the mRNA level of the gene Cacna1g, which encodes a subtype of Ca2+ channel. nih.govresearchgate.netresearchgate.net This suggests that this compound can modulate the T-type calcium current (ICaT), which is involved in the formation of the action potential. nih.govresearchgate.net
Table 1: Gene Expression Changes in Ion Channels Modulated by this compound This table summarizes the observed changes in mRNA levels of genes encoding specific ion channels in a rat model of aconitine-induced arrhythmia following administration of this compound. nih.govresearchgate.netresearchgate.net
| Ion Channel Type | Gene | Effect on mRNA Level |
| Potassium Channel | Kcna6 | Increase |
| Potassium Channel | Kcnj1 | Increase |
| Potassium Channel | Kcnj4 | Increase |
| Potassium Channel | Kcnq2 | Increase |
| Potassium Channel | Kcnq4 | Increase |
| Potassium Channel | Kcne1 | Decrease |
| Potassium Channel | Kcns1 | Decrease |
| Calcium Channel | Cacna1g | Increase |
| Sodium Channel | Scn8a | Decrease |
Influence on Membrane Potential Stability and Excitability
This compound, the hydrobromide salt of the alkaloid lappaconitine (B608462), exerts its primary pharmacological influence by modulating the electrical activity of excitable cells. patsnap.comnih.gov As a Class IC antiarrhythmic agent, its mechanism is fundamentally linked to the blockade of sodium (Na+) channels within the cell membrane. patsnap.compatsnap.comresearchgate.net These channels are critical for the rapid depolarization phase (phase 0) of the cardiac action potential, which initiates and propagates electrical impulses. patsnap.com
By blocking these fast Na+ channels, this compound decreases the influx of sodium ions into the cells during depolarization. patsnap.compatsnap.com This action leads to a reduction in the rate of rise of the action potential, which consequently slows down electrical conduction and reduces the excitability of the cardiac conduction system. nih.govresearchgate.netresearchgate.net This stabilization of the cardiac rhythm is a core component of its therapeutic effect. patsnap.com Furthermore, this compound has a stabilizing effect on the cell membrane and extends the refractory period, which is the phase during which cells cannot respond to a new stimulus, further contributing to its antiarrhythmic properties. patsnap.compatsnap.com
Electrophysiological Responses in Isolated Neuronal Systems
The electrophysiological effects of this compound are a direct consequence of its sodium channel-blocking activity. The primary response observed is a slowing of impulse propagation. researchgate.netresearchgate.net This occurs because the reduced rate of depolarization extends the time it takes for an action potential to travel through excitable tissues. nih.govpatsnap.com In studies on isolated systems, this translates to a decreased excitability of the conductive tissues. researchgate.netresearchgate.net While the primary research focus has been on cardiac cells, the fundamental mechanism of Na+ channel blockade suggests that this compound would also modulate the excitability of neuronal systems, which similarly rely on voltage-gated sodium channels for action potential generation and propagation. nih.gov The compound also exhibits mild local anesthetic properties, a characteristic shared by many sodium channel blockers. patsnap.com
Investigation of Gene Expression Modulation in Response to this compound
Beyond its direct electrophysiological effects, research indicates that this compound can modulate the expression of various genes crucial to cellular electrophysiology. In a rat model of aconitine-induced arrhythmia, the administration of this compound led to significant changes in the mRNA levels of 18 out of 84 studied genes related to ion channels and transporters. nih.govresearchgate.net
Table 1: Effect of this compound on mRNA Levels of Ion Channel Genes
| Gene | Encoded Channel | Change in mRNA Level |
|---|---|---|
| Scn8a | Sodium (Na+) Channel | Decrease nih.govresearchgate.netresearchgate.net |
| Kcna6 | Potassium (K+) Channel | Increase nih.govresearchgate.netresearchgate.net |
| Kcnj1 | Potassium (K+) Channel | Increase nih.govresearchgate.netresearchgate.net |
| Kcnj4 | Potassium (K+) Channel | Increase nih.govresearchgate.netresearchgate.net |
| Kcnq2 | Potassium (K+) Channel | Increase nih.govresearchgate.netresearchgate.net |
| Kcnq4 | Potassium (K+) Channel | Increase nih.govresearchgate.netresearchgate.net |
| Kcne1 | Potassium (K+) Channel | Decrease nih.govresearchgate.netresearchgate.net |
| Kcns1 | Potassium (K+) Channel | Decrease nih.govresearchgate.netresearchgate.net |
| Cacna1g | Calcium (Ca2+) Channel | Increase nih.govresearchgate.netresearchgate.net |
The influence of this compound on gene expression extends to membrane transporters that are not directly ion channels. Research has documented a decrease in the mRNA levels of genes encoding the membrane transporters Atp4a and Slc6a9 following this compound administration in an animal model. nih.govresearchgate.netresearchgate.net
Table 2: Effect of this compound on mRNA Levels of Specific Membrane Transporters
| Gene | Encoded Transporter | Change in mRNA Level |
|---|---|---|
| Atp4a | H+/K+ ATPase (Proton Pump) | Decrease nih.govresearchgate.netresearchgate.net |
| Slc6a9 | Glycine Transporter 1 (GlyT1) | Decrease nih.govresearchgate.netresearchgate.net |
A significant finding is the effect of this compound on the expression of genes encoding neurotransmitter transporters. Specifically, an increase in the mRNA level of Slc18a3 has been observed. nih.govresearchgate.netresearchgate.net The Slc18a3 gene encodes the vesicular acetylcholine (B1216132) transporter (VAChT), which is responsible for loading acetylcholine into synaptic vesicles for subsequent release. nih.gov This suggests that this compound may influence cholinergic neurotransmission.
Table 3: Effect of this compound on Neurotransmitter Transporter Gene Expression
| Gene | Encoded Transporter | Change in mRNA Level |
|---|
| Slc18a3 | Vesicular Acetylcholine Transporter (VAChT) | Increase nih.govresearchgate.netresearchgate.net |
Potential Involvement of Receptor Systems and Signaling Pathways
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Lappaconitine |
| Aconitine |
| Acetylcholine |
Preclinical Pharmacodynamic Investigations of Allapininum
In Vitro Electrophysiological Studies
Patch-Clamp Recordings in Isolated Cardiomyocytes and Neurons (Whole-Cell Configuration)
The primary mechanism of action of Allapininum involves the blockade of sodium channels in cardiac cells. patsnap.compatsnap.com Patch-clamp studies on isolated rat cardiomyocytes have been conducted to investigate the effect of allapinine on sodium currents. nih.gov Lappaconitine (B608462), the active alkaloid in this compound, has been identified as an inhibitor of tetrodotoxin-sensitive, voltage-dependent sodium channels. nih.govlktlabs.com It is reported to be an irreversible blocker of open human heart Na+ channels. nih.govlktlabs.com
For comparative purposes, the electrophysiological effects of N-deacetyllappaconitine monochlorhydrate (DALCh), an active metabolite of lappaconitine hydrobromide, were examined in isolated rat hippocampal neurons using the whole-cell patch-clamp technique. In this neuronal model, DALCh was found to effectively inhibit transmembrane currents of Na+ ions and partially block K+ ion currents through the corresponding voltage-gated ion channels.
| Cell Type | Compound | Ion Channel Affected | Effect |
| Isolated Rat Cardiomyocytes | Allapinine | Sodium Channels | Inhibition of sodium currents |
| Human Heart Cells | Lappaconitine | Na+ Channels | Irreversible blockade |
| Isolated Rat Hippocampal Neurons | N-deacetyllappaconitine | Na+ and K+ Channels | Inhibition of Na+ currents and partial inhibition of K+ currents |
Assessment in Human Induced Pluripotent Stem Cell (iPSC)-Derived Atrial Cardiomyocytes and Engineered Myocardium
While specific studies on the direct application of this compound to human induced pluripotent stem cell (iPSC)-derived atrial cardiomyocytes or engineered heart tissue are not extensively detailed in the available literature, these models are recognized as valuable platforms for cardiotoxicity and antiarrhythmic drug assessment. nih.govnih.govnih.govnih.govpropriabio.comyoutube.comkjpp.netplos.org Notably, iPSC-derived cardiomyocytes have been successfully used to model aconitine-induced cardiac arrhythmia. nih.govnih.gov Aconitine, being structurally related to lappaconitine, induces arrhythmogenic effects in these cells, including an increased beating frequency and decreased contraction amplitude, which can be monitored in real-time. nih.govnih.gov This suggests that iPSC-CMs could serve as a relevant human cellular model to investigate the electrophysiological effects of this compound and its potential to counteract pro-arrhythmic conditions. nih.gov
Analysis of Drug Effects on Action Potential Characteristics in Cellular Models
The administration of N-deacetyllappaconitine monochlorhydrate (DALCh) to isolated rat hippocampal neurons resulted in an increased duration of both the slow and fast depolarization phases of the action potential, along with a decreased amplitude of the action potential. In studies on isolated ventricular myocytes, thrombospondin-4 (TSP-4) was found to prolong the action potential duration (APD) at 50% and 90% repolarization without affecting the resting membrane potential or peak amplitude. researchgate.net Another study on isolated atrial and ventricular muscle showed that the compound MJ 1999 significantly prolonged the duration of the action potential. nih.gov The application of local stretch to isolated cardiomyocytes can lead to membrane depolarization and a prolongation of the action potential duration. nih.gov
Pharmacodynamic Evaluation in Isolated Organ Preparations
Response Assessment in Isolated Cardiac Tissues and Organs
Investigations on isolated guinea-pig hearts have revealed the cardiac effects of lappaconitine (LA) and its metabolite, N-deacetyllappaconitine (DLA). nih.gov In electrically stimulated left atria and spontaneously beating right atria, both compounds exhibited a negative inotropic action. nih.gov Asystole of the right atria was observed at specific concentrations of both LA and DLA. nih.gov Furthermore, studies on the isolated right atrium of rats have suggested that the mechanism of action for some lappaconitine derivatives involves the blockade of beta-adrenergic receptors and potassium channels. nih.govresearchgate.net In tests on the isolated frog heart, this compound at certain concentrations did not exert a negative inotropic action. google.com
| Preparation | Compound | Effect | Concentration |
| Isolated Guinea-Pig Left and Right Atria | Lappaconitine (LA) | Significant negative inotropic action | 0.06 µM nih.gov |
| Isolated Guinea-Pig Left and Right Atria | N-deacetyllappaconitine (DLA) | Significant negative inotropic action | 0.2 µM nih.gov |
| Isolated Guinea-Pig Right Atria | Lappaconitine (LA) | Asystole | 4.5 µM nih.gov |
| Isolated Guinea-Pig Right Atria | N-deacetyllappaconitine (DLA) | Asystole | 10 µM nih.gov |
Structure Activity Relationship Sar Studies of Allapininum and Its Analogues
Elucidation of Key Structural Motifs for Antiarrhythmic Efficacy
Structure-activity relationship (SAR) studies on lappaconitine (B608462) and its analogues have identified several key molecular features that are critical for its antiarrhythmic effects. The core polycyclic diterpenoid skeleton serves as the fundamental scaffold, with modifications at specific positions significantly influencing both potency and toxicity.
Key findings from these studies include:
The Anthranilate Moiety: The anthranilic acid substituent at the C-4 position plays a significant role in pharmacological activity. nih.gov Modifications to this aromatic ring have profound effects. For instance, the introduction of a bromine atom at the C-5' position of the anthranilate ring results in a derivative that is almost an order of magnitude more potent in its antiarrhythmic activity than the parent compound, lappaconitine. sibran.ru Further studies on halogen substitution at this position revealed a clear trend for antiarrhythmic action, with the intensity following the order: Bromine > Iodine > Chlorine. nih.goveurekaselect.com
N-Deacetylation: The primary metabolite of lappaconitine is N-deacetyllappaconitine (N-DAL). researchgate.net Studies have shown that this metabolite exhibits pronounced antiarrhythmic activity, potentially with a better safety profile and a larger breadth of therapeutic action compared to Allapininum itself. uzicps.uzresearchgate.net This suggests that the N-acetyl group is not essential for activity and its removal may be beneficial.
Hybrid Molecules: The creation of hybrid molecules by attaching other pharmacologically active fragments to the lappaconitine structure is a promising strategy. For example, hybrid compounds containing a 3H-1,5-benzodiazepine fragment attached to the C-5' position of the aromatic ring have demonstrated outstanding analgesic and potent, selective antiarrhythmic effects. nih.gov
Table 1: Impact of Structural Modifications on the Antiarrhythmic Activity of Lappaconitine Analogues
| Modification Site | Structural Change | Effect on Antiarrhythmic Activity | Reference(s) |
|---|---|---|---|
| Anthranilate Ring (C-5') | Introduction of Bromine | Significant increase in potency | sibran.ru |
| Anthranilate Ring (C-5') | Halogen Substitution | Potency order: Br > I > Cl | nih.gov, eurekaselect.com |
| Nitrogen Atom (N-20) | Deacetylation (formation of N-DAL) | Pronounced antiarrhythmic activity maintained or enhanced | researchgate.net, uzicps.uz |
| Anthranilate Ring (C-5') | Addition of 1,5-Benzodiazepine | Potent and selective antiarrhythmic effect | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used in drug design to correlate the chemical structure of compounds with their biological activity quantitatively. ijnrd.org This methodology aims to build predictive models based on molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, such as lipophilicity, electronic distribution, and steric parameters. ijnrd.orgnih.gov
While comprehensive QSAR studies focused specifically on the antiarrhythmic activity of a wide range of this compound (lappaconitine) derivatives are not extensively documented in publicly available literature, the principles of QSAR are highly relevant to its study. For any QSAR model of lappaconitine analogues, key descriptors would include:
Lipophilicity Parameters: The octanol/water partition coefficient (logP) is a critical parameter for evaluating a drug's ability to cross cell membranes. Studies on lappaconitine derivatives have shown that lipophilicity is a principal parameter that largely determines the drug's quantitative structure-activity relationship. nih.gov
Electronic Parameters: These describe the electronic aspects of the molecule, such as charge distribution and dipole moment, which are crucial for drug-receptor interactions.
Steric Descriptors: These parameters account for the size and shape of the molecule, which govern how well it fits into its biological target.
A study comparing two different salt forms of lappaconitine—lappaconitine trifluoroacetate (B77799) (LAF) and lappaconitine hydrobromide (LAH)—highlighted the importance of physicochemical properties. The logP values were 0.96 for LAF and 0.48 for LAH, indicating higher permeability and bioavailability for LAF, which correlated with a more pronounced analgesic effect. nih.gov Such parameters would form the basis of a predictive QSAR model for antiarrhythmic activity.
Computational Chemistry and Molecular Modeling in SAR Analysis (e.g., Semi-empirical Quantum Chemical Calculations, DFT)
Computational chemistry and molecular modeling are indispensable tools for analyzing the SAR of this compound at a molecular level. nih.govresearchgate.net These techniques, including Density Functional Theory (DFT) and molecular docking, provide insights into how lappaconitine and its analogues interact with their biological target, the voltage-gated sodium channel (NaV). nih.govnih.gov
Molecular docking studies have been instrumental in visualizing the binding of lappaconitine derivatives to the NaV1.5 channel, the primary sodium channel isoform in the heart. nih.gov Research on lappaconitine–1,5-benzodiazepine hybrids used molecular docking to analyze their binding potential within the channel, helping to explain their potent activity. nih.gov
Furthermore, detailed mechanistic studies on the neuronal sodium channel isoform NaV1.7, which is a key target for analgesia, have provided critical insights applicable to antiarrhythmic action. These studies revealed that the inhibitory action of lappaconitine is dependent on specific amino acid residues within the channel's structure. Unlike other local anesthetics that bind to a broader range of residues, the activity of lappaconitine was found to be critically dependent on only two residues in the domain IV S6 helix: phenylalanine (F1737) and asparagine (N1742) . nih.gov This highly specific interaction helps to explain the unique pharmacological profile of lappaconitine, including its slow onset and irreversible inhibition, and provides a precise molecular basis for its structure-activity relationship. nih.gov These computational approaches allow for the rational design of new derivatives with potentially improved affinity and selectivity for the cardiac sodium channel. nih.gov
Stereochemical Considerations and their Impact on this compound's Pharmacological Profile
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the pharmacological activity of most drugs, as biological targets like receptors and enzymes are themselves chiral. Lappaconitine is a complex natural product with multiple chiral centers, meaning it has a specific and rigid three-dimensional shape.
Comparative SAR Analysis with Other Class I Antiarrhythmic Agents
This compound (lappaconitine) is classified as a Class IC antiarrhythmic agent, a group that also includes drugs like flecainide (B1672765) and propafenone. nih.gov All Class I agents function by blocking sodium channels, but they are subdivided based on their effect on the action potential duration and their binding kinetics. A comparative SAR analysis reveals significant structural and mechanistic differences between this compound and other Class I drugs.
Structural Complexity: Lappaconitine is a rigid, polycyclic diterpenoid alkaloid. This structure is vastly different from other Class I agents. For example, Class IA drugs like quinidine (B1679956) are quinoline (B57606) derivatives, Class IB drugs like lidocaine (B1675312) are simple amide derivatives, and other Class IC drugs like flecainide are fluorinated benzamide (B126) derivatives. nih.gov The complex and rigid scaffold of lappaconitine is unique within this therapeutic class.
Binding Kinetics and Mechanism: Studies indicate that lappaconitine's inhibition of sodium channels is characterized by a slow onset and is effectively irreversible, which contrasts with the rapid and reversible inhibition seen with local anesthetic-type blockers like lidocaine and tetracaine. nih.gov
SAR Differences: The SAR for simpler Class I agents often involves manipulating the aromatic ring, the linker chain, and the terminal amine group. For this compound, the SAR is centered on its complex, pre-organized alkaloid core, with key modifications focused on the N-20 position and the C-4 anthranilate ester. nih.govsibran.ru
Table 2: Comparative Profile of this compound and Other Class I Antiarrhythmic Agents
| Feature | This compound (Lappaconitine) | Quinidine (Class IA) | Lidocaine (Class IB) | Flecainide (Class IC) |
|---|---|---|---|---|
| Chemical Class | Diterpenoid Alkaloid | Quinoline Derivative | Amide Derivative | Benzamide Derivative |
| Core Structure | Rigid, complex polycyclic system | Bicyclic aromatic system | Single aromatic ring | Benzene ring with piperidine (B6355638) |
| Structural Flexibility | Low (Rigid) | Moderate | High | Moderate |
| Key SAR Elements | Diterpenoid core, C-4 anthranilate, N-20 substitution | Quinoline ring, quinuclidine (B89598) moiety, C9 hydroxyl group | Aromatic ring, amide linker, tertiary amine | Trifluoroethoxy groups, piperidine ring |
| Binding Site | Highly specific site (F1737, N1742 in NaV1.7) nih.gov | Binds to open and inactivated states | Binds preferentially to inactivated state | Binds to open state |
| Binding Kinetics | Slow onset, irreversible nih.gov | Intermediate kinetics | Fast kinetics | Slow kinetics |
Synthetic Methodologies and Chemical Derivatization Strategies for Allapininum
Synthetic Routes for Lappaconitine (B608462) Hydrobromide and its Analogs
The preparation of Allapininum (lappaconitine hydrobromide) can be achieved under mild conditions that avoid the use of a hydrobromic acid aqueous solution. google.com One patented method involves dissolving lappaconitine in a low-carbon alcohol, such as ethanol. google.com An α-position bromine-substituted ketone compound, like 2-bromocyclopentanone (B1279250) or 2-bromocyclohexanone, is then added to the solution. google.com The reaction proceeds for 2-4 hours, after which the mixture is cooled to induce crystallization. The resulting crystals are collected and dried to yield lappaconitine hydrobromide. google.com
Beyond the hydrobromide salt, other analogs have been synthesized to improve physical and pharmacological properties. For instance, lappaconitine sulfate (B86663) and lappaconitine trifluoroacetate (B77799) have demonstrated greater water solubility and significant analgesic activity. nih.gov Lappaconitine hydrobromide itself is also utilized as a starting material in the synthesis of other bioactive compounds, facilitating the development of new potential pharmaceuticals. chemimpex.com
Table 1: Synthetic Parameters for Lappaconitine Hydrobromide
| Parameter | Description | Source |
| Starting Material | Lappaconitine | google.com |
| Solvent | Low-carbon alcohol (e.g., Ethanol) | google.com |
| Reagent | α-position bromine substituted ketone (e.g., 2-bromocyclopentanone) | google.com |
| Reaction Time | 2-4 hours | google.com |
| Final Step | Cooling, crystallization, and drying | google.com |
Derivatization and Modification of this compound for Enhanced Pharmacological Characteristics
Chemical modification of the lappaconitine molecule is a key strategy for enhancing its therapeutic effects while mitigating toxicity. nih.govaurorabiomed.com Researchers have explored several positions on the lappaconitine scaffold for derivatization.
Modifications on the C4 acetamidobenzoate side chain have led to the synthesis of numerous amide and sulfonamide derivatives. aurorabiomed.com These efforts aimed to separate the analgesic effects from the compound's inherent toxicity. aurorabiomed.com Similarly, changes at the nitrogen atom on the anthranilic acid moiety of N-deacetyllappaconitine were found to significantly alter both analgesic activity and toxicity. nih.gov
Another successful approach involves modification at the C-5′ position of the aromatic ring. This has been shown to reduce the toxicity of the native alkaloid while enhancing its antiarrhythmic properties. nih.gov One innovative strategy involved constructing hybrid molecules by introducing a 3H-1,5-benzodiazepine fragment at this C-5' position. This was achieved through a key step involving an acyl Sonogashira coupling of 5′-ethynyllappaconitine, followed by cyclocondensation with o-phenylenediamine. nih.gov These novel hybrids exhibited low toxicity and potent analgesic and antiarrhythmic activities. nih.gov
Table 2: Research Findings on this compound Derivatization
| Modification Site | Derivative Type | Observed Outcome | Source |
| C4 Acetamidobenzoate | Amides and Sulfonamides | Maintained analgesic activity with significantly reduced toxicity. | aurorabiomed.com |
| N-atom of Anthranilic Acid Moiety | N-acyl derivatives | Obvious changes in analgesic activity and toxicity. | nih.gov |
| C-5' of Aromatic Ring | 3H-1,5-Benzodiazepine Hybrids | Reduced toxicity, enhanced antiarrhythmic and analgesic properties. | nih.gov |
| 8-hydroxy and 13-OH groups | Fatty acid chain addition | Favorable for enhancement of antiproliferative activity. | nih.gov |
Development of Novel Analogues with Optimized Ion Channel Selectivity
This compound's primary mechanism of action involves the blockade of voltage-gated sodium channels. patsnap.comncats.io However, a lack of selectivity can lead to adverse effects. Consequently, a major goal of derivatization is to develop novel analogues with optimized selectivity for specific ion channel subtypes.
Research into amide and sulfonamide derivatives of lappaconitine revealed that lead compounds acted by inhibiting the Nav1.7 sodium channel subtype. aurorabiomed.com This is significant because Nav1.7 channels are crucial in pain signaling, and inhibiting them is a key mechanism for analgesia. aurorabiomed.com The study of these lead compounds on hERG channels further illuminated their toxicity-attenuating mechanisms. aurorabiomed.com
Furthermore, certain lappaconitine–benzodiazepine hybrids have demonstrated a more complex mechanism of action that includes the blockade of beta-adrenergic receptors and potassium channels, in addition to sodium channels. nih.gov This multi-channel blockade contributes to their antiarrhythmic activity observed in in-vivo studies. nih.gov These findings illustrate that rational structural modification can produce analogues that not only separate analgesic from toxic effects but also fine-tune the interaction with various cardiac ion channels. nih.govaurorabiomed.com
Advanced Chemical Approaches for this compound Delivery and Release Modulation (e.g., Immobilization Techniques)
Modulating the delivery and release of this compound is a sophisticated chemical challenge aimed at improving its therapeutic index. While specific studies on the immobilization of this compound are not extensively detailed in the provided literature, general advanced chemical approaches used for other therapeutic agents offer potential strategies. These techniques are designed to enhance stability, control release, and target delivery. nih.gov
Three primary methods of immobilization that could be conceptually applied to a small molecule alkaloid like this compound are entrapment, adsorption, and covalent attachment. nih.gov
Entrapment: This strategy involves encapsulating the drug within a matrix. For instance, this compound could potentially be entrapped in biocompatible and biodegradable carriers like hydrogels (e.g., made from chitosan (B1678972) or alginate) or liposomes. nih.gov This would protect the molecule and allow for a more controlled, sustained release at the target site. nih.gov
Adsorption: This method involves the surface attachment of the drug molecule to a carrier material. The binding is typically non-covalent, relying on weaker forces. This approach could be used to temporarily bind this compound to a substrate for controlled delivery.
Covalent Attachment: This involves forming a stable, covalent bond between the this compound molecule and a carrier, such as a polymer or nanoparticle. This method offers a more robust and controlled release, which can be triggered by specific physiological conditions (e.g., pH or enzyme activity). nih.gov
These advanced chemical strategies, which are being rapidly developed using nanotechnology and protein engineering, represent a promising frontier for modulating the delivery and release of this compound to enhance its clinical utility. nih.gov
Advanced Research Methodologies and Translational Perspectives in Allapininum Research Preclinical Emphasis
High-Throughput Screening Techniques for Ion Channel Modulators
The discovery and development of ion channel modulators like Allapininum have been significantly advanced by the advent of high-throughput screening (HTS) technologies. nih.govbjmu.edu.cn These methods allow for the rapid testing of large numbers of compounds to identify those that interact with specific ion channels. nih.gov Given that this compound's primary mechanism is the blockade of cardiac sodium channels, HTS plays a crucial role in identifying new chemical entities with similar or improved properties. patsnap.comnih.govpatsnap.com
Initial primary screening often employs fluorescence-based assays. nih.gov These techniques use voltage-sensitive dyes or ions-sensitive fluorescent probes to detect changes in membrane potential or ion flux, providing an indirect measure of ion channel activity. nih.govbjmu.edu.cn For instance, the activity of channels can be monitored using a Voltage/Ion Probe Reader (VIPR), which provides a platform for fully automated HTS. nih.gov These fluorescence-based methods are robust and can be adapted to screen for both inhibitors and activators of various ion channels. nih.gov
Following primary screening, promising compounds are typically subjected to secondary screening for more detailed characterization. nih.gov Automated patch-clamp electrophysiology is a key technology at this stage. nih.govreading.ac.uk It is considered the gold standard for studying ion channel function, as it directly measures the electrical currents flowing through channels in a cell membrane. nih.gov Automated systems have dramatically increased the throughput compared to traditional manual patch-clamping, enabling the detailed pharmacological profiling of hundreds of compounds per day. reading.ac.uk This integrated approach, combining fluorescence-based primary screening with automated patch-clamp for secondary validation, provides a cost-effective and efficient strategy for discovering and characterizing new ion channel modulators in the preclinical phase. nih.gov
Table 1: High-Throughput Screening Methods for Ion Channel Modulators
| Screening Stage | Methodology | Principle | Throughput |
|---|---|---|---|
| Primary Screening | Fluorescence-Based Assays (e.g., VIPR) | Measures changes in membrane potential or ion flux using fluorescent dyes. | High |
| Secondary Screening | Automated Patch-Clamp | Directly measures ion channel currents, providing detailed functional data. | Medium to High |
| Tertiary Screening | Manual Patch-Clamp | Provides high-quality, physiologically relevant data for in-depth characterization. | Low |
Gene Expression Profiling and Proteomics in Response to this compound in Preclinical Systems
Understanding the molecular response to this compound at the genetic and protein levels is critical for elucidating its full mechanism of action. Gene expression profiling in preclinical models offers significant insights into how this compound modulates the cellular machinery beyond its primary target.
In a key preclinical study using a rat model of aconitine-induced arrhythmia, researchers investigated the effect of this compound on the expression of 84 genes related to ion channels and transporters. nih.govresearchgate.net The administration of this compound resulted in significant changes in the mRNA levels of 18 genes compared to the control group. nih.gov Specifically, the study observed an increased expression of genes encoding various potassium (K+) channels (kcna6, kcnj1, kcnj4, kcnq2, kcnq4) and a calcium (Ca2+) channel (cacna1g). researchgate.netresearchgate.net Conversely, a decrease in mRNA levels was noted for a sodium (Na+) channel gene (scn8a) and other K+ channel genes (kcne1, kcns1). researchgate.netresearchgate.net These findings suggest that this compound's antiarrhythmic effect may be attributed not only to the direct blockade of Na+ channels but also to the modulation of genes that control key ionic currents (INa, Ito, IKs, IK1, ICaT) involved in shaping the cardiac action potential. nih.govresearchgate.net
Proteomics, the large-scale study of proteins, represents the next logical step to build upon these genomic findings. pharmascholars.comsrce.hr While specific proteomic studies on this compound are not extensively documented, the methodology holds immense potential. veterinarska-stanica-journal.hr Proteomic analysis can confirm whether the observed changes in gene expression translate to altered protein levels, providing a more direct link to cellular function. pharmascholars.com Techniques like mass spectrometry can be used to compare the proteome of cardiac cells or tissues before and after this compound treatment in animal models. nih.gov This could identify not just the intended ion channel targets but also off-target proteins and downstream signaling pathways affected by the drug, offering a deeper understanding of its comprehensive biological impact. nih.gov
Table 2: Changes in Gene Expression in Rat Myocardium in Response to this compound
| Gene | Encoded Protein/Channel Type | Change in mRNA Level | Potential Electrophysiological Impact |
|---|---|---|---|
| kcna6, kcnj1, kcnj4, kcnq2, kcnq4 | Potassium (K+) Channels | Increased | Modulation of repolarization phases |
| cacna1g | Calcium (Ca2+) Channel (T-type) | Increased | Influence on pacemaker activity and action potential phase 0 |
| slc18a3 | Vesicular Acetylcholine (B1216132) Transporter | Increased | Suggests involvement of neurotransmitter systems |
| scn8a | Sodium (Na+) Channel | Decreased | Alteration of cardiac excitability and conduction |
| kcne1, kcns1 | Potassium (K+) Channels | Decreased | Modulation of repolarization phases |
| atp4a, slc6a9 | Membrane Transporters | Decreased | Influence on ion transport and cellular environment |
Data sourced from a study on a rat model of aconitine-induced arrhythmia. nih.govresearchgate.netresearchgate.net
In Silico Electrophysiological Modeling and Simulation of this compound Effects
In silico modeling and simulation have become powerful tools in preclinical cardiac safety and efficacy assessment. nih.gov These computational approaches allow researchers to predict how a drug like this compound might affect the electrical activity of heart cells and tissues before extensive in vitro or in vivo testing. By integrating mathematical models of individual ion channels into models of single cardiomyocytes or even virtual heart tissue, scientists can simulate the cardiac action potential and its response to pharmacological agents. arxiv.orgnih.gov
For a drug such as this compound, which is known to be a Class IC antiarrhythmic that blocks sodium channels, in silico models are particularly valuable. nih.govresearchgate.net Simulations can quantitatively predict the consequences of Na+ channel blockade, such as a decreased upstroke velocity (Phase 0) of the action potential and slowed conduction velocity. arxiv.orgcvpharmacology.com This allows for a mechanistic exploration of its antiarrhythmic properties. Researchers can input experimentally determined parameters, such as the binding affinity and kinetics of this compound to the Na+ channel, into the model to simulate its effect at different concentrations and heart rates. nih.gov
Development and Validation of Refined Preclinical Models for Antiarrhythmic Drug Discovery
The evaluation of antiarrhythmic drugs like this compound relies on a variety of preclinical models that aim to replicate human cardiac physiology and pathophysiology. nih.gov These models range from the cellular level to whole organisms and are essential for characterizing a drug's efficacy and mechanism of action. nih.gov
In Vitro Models:
Isolated Cardiomyocytes: Studies on isolated ventricular myocytes are fundamental for understanding how a drug affects the action potential and specific ion currents at the single-cell level. nih.gov Patch-clamp techniques on these cells provide direct evidence of ion channel blockade, which is the primary mechanism of this compound. nih.govresearchgate.net
Isolated Heart Preparations (Langendorff): This model allows for the study of a drug's effects on the electrophysiology and mechanics of the entire heart, independent of systemic neural and hormonal influences. It is useful for assessing effects on conduction, refractoriness, and arrhythmia susceptibility. nih.gov
In Vivo Models:
Chemically-Induced Arrhythmia Models: These are widely used to test the efficacy of antiarrhythmic agents. For instance, the aconitine-induced arrhythmia model in rats has been specifically used to study the molecular mechanisms of this compound. nih.govresearchgate.netnih.gov Aconitine is a sodium channel agonist, and its arrhythmogenic effects can be counteracted by Na+ channel blockers. researchgate.net Other agents used to induce arrhythmias include calcium chloride and adrenaline. nih.govresearchgate.net
Electrically-Induced Arrhythmia Models: Programmed electrical stimulation can be used to induce arrhythmias in animal models, providing a controlled way to assess a drug's ability to prevent or terminate them. nih.gov
Models of Cardiac Disease: To better mimic clinical scenarios, antiarrhythmic drugs are often tested in animal models with underlying cardiac pathologies, such as myocardial ischemia or heart failure, which can create a substrate for arrhythmias. nih.gov
The selection of an appropriate preclinical model is critical and depends on the specific scientific question being addressed. nih.gov While simpler models are useful for mechanistic studies, more complex models of chronic disease are necessary to predict a drug's performance in a diseased heart.
Bridging Preclinical Discoveries to Potential Future Research Avenues
Preclinical research on this compound has established its fundamental mechanism as a sodium channel blocker and has begun to uncover its broader effects on gene expression. nih.govresearchgate.net These foundational discoveries open several avenues for future translational research aimed at refining its therapeutic profile.
One key direction is the deeper exploration of the transcriptomic and proteomic changes induced by this compound. The initial gene expression profiling revealed modulation of multiple ion channel genes beyond the primary Na+ channel target. nih.govresearchgate.net Future research should employ comprehensive proteomic analyses to determine if these genetic changes lead to functional alterations in protein expression and ion current densities. srce.hrveterinarska-stanica-journal.hr This could reveal novel mechanisms contributing to its antiarrhythmic efficacy and potentially explain some of its side effects.
In silico electrophysiological modeling offers a powerful tool to translate these molecular findings into functional predictions. nih.govarxiv.org By integrating the observed multi-channel effects of this compound into human-based computational models, researchers can simulate its integrated effect on the human action potential with greater accuracy. nih.govnih.gov This can help predict its efficacy in different patient subpopulations (e.g., those with specific genetic channelopathies) and better assess proarrhythmic risk. nih.gov
Furthermore, the development and use of more sophisticated preclinical models are crucial. While acute arrhythmia models have been valuable, testing this compound and its derivatives in chronic models of cardiac disease (e.g., heart failure or atrial remodeling) will provide more clinically relevant data. nih.gov These advanced models can help evaluate how the drug performs in the context of a remodeled, pro-arrhythmic cardiac substrate. By combining these advanced methodologies—proteomics, human-centric in silico modeling, and refined disease models—future research can build upon existing preclinical knowledge to guide the development of potentially safer and more effective antiarrhythmic therapies based on the this compound scaffold.
Future Directions and Emerging Research Avenues for Allapininum
Identification of Novel Molecular Targets and Signalling Pathways
While the primary molecular target of Allapininum is the voltage-gated sodium channel, recent studies suggest its effects may extend to other molecular entities and signaling cascades. A key area of future research is the comprehensive identification and validation of these novel targets to elucidate the full spectrum of its pharmacological action.
In a study on a rat model of aconitine-induced arrhythmia, treatment with this compound (lappaconitine hydrobromide) was found to modulate the mRNA levels of 18 different genes associated with ion channels and neurotransmitter transporters. This suggests that the antiarrhythmic effect of this compound may be more complex than simple sodium channel blockade. nih.gov
The study revealed significant upregulation in the expression of genes encoding for various potassium (K+) channels (kcna6, kcnj1, kcnj4, kcnq2, and kcnq4) and a calcium (Ca2+) channel (cacna1g). nih.gov Conversely, a decrease was observed in the mRNA levels of genes for a sodium (Na+) channel (scn8a) and other potassium channels (kcne1 and kcns1). nih.gov These findings indicate that this compound's influence on cardiac electrophysiology may involve a concerted modulation of multiple ion channels that govern different phases of the cardiac action potential.
Furthermore, the same study demonstrated an increased mRNA level of the vesicular acetylcholine (B1216132) transporter (slc18a3) and a decreased level of the glycine transporter (slc6a9), suggesting a potential interplay between the antiarrhythmic effects of this compound and neurotransmitter systems. nih.gov
Another avenue of investigation involves the signaling pathways affected by this compound and its derivatives. For instance, certain derivatives of lappaconitine (B608462) have been shown to exert anti-inflammatory effects by suppressing the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. In cancer cell lines, lappaconitine has demonstrated the ability to inhibit the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival.
Interactive Table: Genes Modulated by this compound in a Rat Model of Aconitine-Induced Arrhythmia
| Gene | Ion Channel/Transporter Type | Effect on mRNA Level |
|---|---|---|
| kcna6 | Potassium (K+) Channel | Increased |
| kcnj1 | Potassium (K+) Channel | Increased |
| kcnj4 | Potassium (K+) Channel | Increased |
| kcnq2 | Potassium (K+) Channel | Increased |
| kcnq4 | Potassium (K+) Channel | Increased |
| cacna1g | Calcium (Ca2+) Channel | Increased |
| slc18a3 | Vesicular Acetylcholine Transporter | Increased |
| scn8a | Sodium (Na+) Channel | Decreased |
| kcne1 | Potassium (K+) Channel | Decreased |
| kcns1 | Potassium (K+) Channel | Decreased |
| slc6a9 | Glycine Transporter | Decreased |
Exploration of this compound's Modulatory Effects on Other Biological Systems
Beyond its established role in cardiology, the active component of this compound, lappaconitine, has demonstrated significant modulatory effects on other biological systems, notably exhibiting analgesic and anti-inflammatory properties. These findings open up new therapeutic possibilities for this compound and its derivatives.
Lappaconitine has been recognized for its potent analgesic effects, which are being explored for the management of various pain conditions. nih.gov Its mechanism of action in pain relief is multifaceted, involving the inhibition of voltage-gated sodium channels in neuronal cells, which dampens the transmission of pain signals. nih.gov
Furthermore, research has highlighted the anti-inflammatory potential of lappaconitine and its synthetic derivatives. Studies have shown that these compounds can inhibit the production of key inflammatory mediators. For example, a derivative of lappaconitine, compound A4, was found to inhibit the generation of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) by suppressing the NF-κB and MAPK signaling pathways. Other derivatives have also been shown to significantly reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-1β (IL-1β).
In the context of cancer research, lappaconitine has been shown to inhibit the PI3K/AKT signaling pathway in certain cancer cell lines, suggesting a potential role in modulating cell proliferation and survival.
These findings underscore the potential for this compound-related compounds to be repurposed or developed for a broader range of therapeutic applications beyond cardiac arrhythmias.
Integration of Multi-Omics Data in this compound Research
The advent of high-throughput "omics" technologies, including transcriptomics, proteomics, and metabolomics, offers a powerful approach to unravel the complex biological effects of this compound. Integrating data from these different molecular levels can provide a more holistic and systems-level understanding of its mechanisms of action and identify novel biomarkers of its efficacy.
A transcriptomic study investigating the antiarrhythmic effects of lappaconitine hydrobromide in a rat model identified changes in the mRNA expression of 18 genes related to ion channels and neurotransmitter transporters. nih.gov This provides a snapshot of the genetic response to the drug in the context of arrhythmia.
Complementing this, a metabolomics study was conducted to explore the analgesic mechanism of lappaconitine hydrobromide in a rat model of inflammatory pain. This research revealed that the compound could regulate lipid metabolism in the dorsal root ganglion, suggesting a novel mechanism for its pain-relieving effects. aurorabiomed.com The study identified significant alterations in metabolic pathways such as alpha-linolenic acid metabolism and retinol metabolism following treatment. aurorabiomed.com
While dedicated proteomic studies on this compound are yet to be extensively reported, this remains a critical area for future research. A comprehensive proteomic analysis would identify changes in protein expression and post-translational modifications, providing a direct link between the genetic changes observed in transcriptomics and the functional outcomes at the cellular level.
The true power of multi-omics lies in the integration of these datasets. By combining transcriptomic, proteomic, and metabolomic data, researchers can construct detailed models of the signaling pathways and metabolic networks affected by this compound. This integrated approach will be instrumental in identifying key molecular drivers of its therapeutic effects and potential off-target interactions, ultimately paving the way for more personalized and effective therapeutic strategies.
Development of Next-Generation this compound-Based Compounds
Researchers have been actively modifying the structure of lappaconitine to create novel derivatives with superior properties. These modifications often target the aromatic and heterocyclic moieties of the molecule. For instance, the introduction of a bromine atom into the aromatic fragment of lappaconitine has led to derivatives that exhibit significantly higher antiarrhythmic activity compared to the original compound.
Another strategy involves the synthesis of hybrid molecules that combine the structural features of lappaconitine with other pharmacologically active scaffolds. One such approach has been the creation of lappaconitine-1,5-benzodiazepine hybrids. Studies on these hybrids have shown that they can possess outstanding analgesic activity with reduced toxicity. The mechanism of action for some of these new compounds has been shown to involve the blockade of beta-adrenergic receptors and potassium channels, in addition to sodium channels. nih.gov
Furthermore, the development of different salt forms of lappaconitine, such as lappaconitine sulfate (B86663) and lappaconitine trifluoroacetate (B77799), has been shown to improve water solubility and enhance analgesic activity. These next-generation compounds hold the promise of providing safer and more effective therapeutic options for a range of conditions, from cardiac arrhythmias to chronic pain and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
